Scopularide B

Description

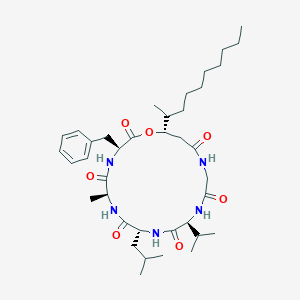

Structure

3D Structure

Properties

Molecular Formula |

C38H61N5O7 |

|---|---|

Molecular Weight |

699.9 g/mol |

IUPAC Name |

(3S,6S,9R,12S,19S)-3-benzyl-19-decan-2-yl-6-methyl-9-(2-methylpropyl)-12-propan-2-yl-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone |

InChI |

InChI=1S/C38H61N5O7/c1-8-9-10-11-12-14-17-26(6)31-22-32(44)39-23-33(45)43-34(25(4)5)37(48)41-29(20-24(2)3)36(47)40-27(7)35(46)42-30(38(49)50-31)21-28-18-15-13-16-19-28/h13,15-16,18-19,24-27,29-31,34H,8-12,14,17,20-23H2,1-7H3,(H,39,44)(H,40,47)(H,41,48)(H,42,46)(H,43,45)/t26?,27-,29+,30-,31-,34-/m0/s1 |

InChI Key |

RALTUMFCLLNZRF-ZWQOBNLXSA-N |

Isomeric SMILES |

CCCCCCCCC(C)[C@@H]1CC(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)O1)CC2=CC=CC=C2)C)CC(C)C)C(C)C |

Canonical SMILES |

CCCCCCCCC(C)C1CC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CC2=CC=CC=C2)C)CC(C)C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Origin of Scopularide B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scopularide B is a novel cyclodepsipeptide that has garnered interest within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides an in-depth exploration of the origin, isolation, structural elucidation, and biosynthesis of this compound, presenting a comprehensive resource for researchers in natural product chemistry, marine biotechnology, and drug discovery.

Discovery and Natural Source

This compound was first discovered as a natural product of the fungus Scopulariopsis brevicaulis[1][2]. This fungal strain, designated LF580, was isolated from the marine sponge Tethya aurantium, which was collected from the Limki Fjord in Croatia[1][2]. While Scopulariopsis species are commonly found in terrestrial environments, this marine-derived strain highlights the untapped potential of marine organisms as a source of novel bioactive secondary metabolites[3]. The production of this compound is notably limited to specific strains, with the LF580 strain being a primary producer[4].

Isolation and Purification

The isolation of this compound from fungal cultures is a multi-step process involving cultivation, extraction, and chromatographic separation.

Fungal Cultivation

The producing organism, Scopulariopsis brevicaulis (strain LF580), is cultivated in a liquid medium to generate sufficient biomass for extraction.

Table 1: Culture Medium for Scopulariopsis brevicaulis LF580

| Component | Concentration |

| Yeast Extract | 3 g/L |

| Malt Extract | 3 g/L |

| Soy Peptone | 5 g/L |

| Tropic Marin® Sea Salt | 30 g/L |

| Glucose | 40 g/L |

| (NH₄)₂SO₄ | 8.3 g/L |

This defined medium is a modification of Vogel's minimal medium and is used for cultivation in bioreactors.[3]

Experimental Protocol: Extraction and Isolation

The following protocol outlines the laboratory-scale procedure for extracting and isolating this compound from the mycelia of S. brevicaulis.

-

Harvesting : The fungal mycelia are separated from the culture broth by filtration.

-

Extraction : The collected mycelia are macerated and extracted with acetone. The resulting extract is then dried.

-

Washing : The dried extract is washed with a mixture of methanol and water (2:8) and subsequently with n-hexane to remove impurities.

-

Purification : The remaining extract is subjected to preparative High-Performance Liquid Chromatography (HPLC) for the final purification of this compound.

Table 2: Preparative HPLC Parameters for this compound Purification

| Parameter | Specification |

| Column | Phenomenex Luna C18 (21.2 x 250 mm, 5 µm) |

| Mobile Phase A | H₂O + 0.1% HCOOH |

| Mobile Phase B | MeCN + 0.1% HCOOH |

| Elution | Isocratic (70% B) |

| Flow Rate | 18 mL/min |

Under these conditions, this compound typically elutes at a retention time of approximately 8.0 minutes.

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic and chemical methods.

Physicochemical and Spectroscopic Data

Table 3: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₃₄H₅₃N₅O₇ |

| Molecular Weight | 643.81 g/mol |

| Appearance | White, amorphous powder |

| Optical Rotation | [α]²⁵D -43 (c 0.5, MeOH) |

| HRESIMS | m/z 644.4007 [M+H]⁺ (calcd. for C₃₄H₅₄N₅O₇, 644.4023) |

| Key NMR Data | See original research for detailed ¹H and ¹³C NMR, COSY, and HMBC data. |

Experimental Protocol: Structure Determination

-

Mass Spectrometry : High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to determine the exact mass and molecular formula of this compound.

-

NMR Spectroscopy : A suite of Nuclear Magnetic Resonance (NMR) experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), and Heteronuclear Multiple Bond Correlation (HMBC), were employed to elucidate the planar structure and connectivity of the molecule.

-

Stereochemistry of Amino Acids : The absolute configurations of the amino acid residues were determined using Marfey's method. This involves the acid hydrolysis of the peptide, followed by derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA) and subsequent HPLC analysis to compare with derivatized amino acid standards.

Biosynthesis

This compound is a non-ribosomally synthesized peptide, with its biosynthesis involving a multi-enzyme complex encoded by a biosynthetic gene cluster (BGC).

The Scopularide Biosynthetic Gene Cluster

The putative BGC for scopularides in S. brevicaulis was identified through genome sequencing and bioinformatic analysis. The key components of this cluster are a Non-Ribosomal Peptide Synthetase (NRPS) and a Polyketide Synthase (PKS).

-

NRPS (NRPS1) : This enzyme is responsible for the sequential addition of the amino acid residues. The NRPS involved in scopularide biosynthesis contains five modules, corresponding to the five amino acids in the peptide core.

-

PKS (PKS2) : This enzyme synthesizes the 3-hydroxy-4-methyloctanoic acid side chain.

-

Other Enzymes : The cluster also contains genes encoding a CoA ligase, an acyltransferase, and a transcription factor, which are all believed to be involved in the biosynthesis and regulation of scopularide production.

Experimental Protocol: Identification of the Biosynthetic Gene Cluster

-

In Silico Analysis : The genome of S. brevicaulis is sequenced, and bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are used to predict the locations of secondary metabolite BGCs[3]. The search is guided by homology to known BGCs of structurally similar compounds like emericellamide A and W493-B[3].

-

Gene Cluster Verification : The identity of the predicted BGC is verified experimentally. One approach is to manipulate the expression of genes within the cluster. For the scopularide BGC, the local transcription factor was placed under the control of a constitutive promoter and reintroduced into S. brevicaulis. The resulting transformants showed a significant increase in scopularide production, indirectly confirming the role of the identified gene cluster in scopularide biosynthesis[3].

Biological Activity

This compound has demonstrated significant cytotoxic activity against several human cancer cell lines.

Table 4: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | % Viability Reduction (at 10 µg/mL) |

| Colo357 | Pancreatic | 26% |

| Panc89 | Pancreatic | 49% |

| HT29 | Colon | 24% |

The specific molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects are currently an active area of research.

Diagrams

Caption: Proposed biosynthetic pathway of this compound.

Caption: Experimental workflow for the isolation and identification of this compound.

Caption: Logical workflow of the discovery and characterization of this compound.

References

Discovery and isolation of Scopularide B from Scopulariopsis brevicaulis.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Scopularide B, a cyclodepsipeptide with promising anti-cancer properties, from the marine-derived fungus Scopulariopsis brevicaulis. Detailed experimental protocols, quantitative data, and visualizations of key biological and experimental processes are presented to facilitate further research and development.

Discovery of this compound

This compound was first reported in 2008 as a novel cyclodepsipeptide isolated from the fungus Scopulariopsis brevicaulis[1]. The producing fungal strain, LF580, was isolated from the inner tissue of the marine sponge Tethya aurantium, collected in the Limski Fjord, Croatia[1]. Morphological characteristics and 18S rDNA sequence analysis confirmed the identity of the fungus[1]. Notably, the production of this compound appears to be limited to the LF580 strain of S. brevicaulis[2].

Physicochemical and Spectroscopic Data of this compound

A summary of the key physicochemical and spectroscopic data for this compound is presented in Table 1.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₃₄H₅₃N₅O₇ | [3] |

| Molecular Weight | 643.81 g/mol | Calculated |

| Appearance | White, amorphous powder | [3] |

| Optical Rotation | [α]²⁵_D_ −43 (c 0.5, MeOH) | [3] |

| High-Resolution Mass Spectrometry (HRESIMS) | m/z 644.4007 [M+H]⁺ (calcd. for C₃₄H₅₄N₅O₇, 644.4023) | [3] |

| ¹H and ¹³C NMR Data | See original publication for detailed assignments | [3] |

Experimental Protocols

Fungal Cultivation

The following protocol outlines the cultivation of Scopulariopsis brevicaulis (strain LF580) for the production of this compound.

Materials:

-

Scopulariopsis brevicaulis strain LF580

-

Wickerham medium (3% NaCl)

-

Sterile culture flasks (e.g., 1 L Erlenmeyer flasks)

-

Incubator

Procedure:

-

Prepare Wickerham medium containing 3% NaCl and sterilize by autoclaving.

-

Inoculate the sterile medium with a culture of S. brevicaulis LF580.

-

Incubate the cultures at 28 °C for 14 days under static conditions[3]. For larger scale production, submerged cultures in bioreactors can be employed to increase yield[4].

Extraction and Isolation of this compound

This protocol details the extraction of the fungal biomass and the subsequent isolation of this compound.

Materials:

-

Acetone

-

Methanol (MeOH)

-

n-Hexane

-

Water (H₂O)

-

Formic acid (HCOOH)

-

Acetonitrile (MeCN)

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

C18 HPLC column (e.g., Phenomenex Luna C18, 21.2 x 250 mm, 5 µm)

Procedure:

-

Separate the fungal mycelia from the culture medium by filtration.

-

Macerate the mycelia and extract with 800 mL of acetone[3].

-

Dry the acetone extract to obtain a powdery residue.

-

Wash the residue with a mixture of MeOH/H₂O (2:8) and then with n-hexane (100 mL each) to remove polar and non-polar impurities, respectively[3].

-

Subject the remaining extract (approximately 300 mg) to preparative HPLC for purification[3].

Preparative HPLC Purification

The following are the recommended parameters for the preparative HPLC purification of this compound.

Table 2: Preparative HPLC Parameters for this compound Purification

| Parameter | Value |

| Column | Phenomenex Luna C18 (21.2 x 250 mm, 5 µm) |

| Mobile Phase A | H₂O + 0.1% HCOOH |

| Mobile Phase B | MeCN + 0.1% HCOOH |

| Elution Mode | Isocratic |

| Mobile Phase Composition | 70% B |

| Flow Rate | 18 mL/min |

| Detection | UV (wavelength not specified in the primary reference) |

| Elution Time for this compound | ~8.0 min |

Reference:[3]

Biological Activity and Mechanism of Action

This compound has demonstrated significant growth inhibition against several tumor cell lines, including pancreatic (Colo357, Panc89) and colon (HT29) cancer cell lines[3]. The cytotoxic effects of many cyclodepsipeptides are attributed to their ability to induce apoptosis, or programmed cell death.

Proposed Signaling Pathway for this compound-Induced Apoptosis

While the precise molecular targets of this compound are still under investigation, a plausible mechanism of action involves the induction of the intrinsic apoptotic pathway. This pathway is initiated by cellular stress and leads to the activation of a cascade of enzymes called caspases, which are responsible for the execution of cell death.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Scopularide B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scopularide B is a naturally occurring cyclodepsipeptide that has garnered interest within the scientific community for its notable biological activities, particularly its anti-cancer properties. This technical guide provides a comprehensive overview of the chemical structure and stereochemical intricacies of this compound, compiled from peer-reviewed scientific literature. The document is intended to serve as a detailed resource for researchers and professionals involved in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Physicochemical Properties

This compound was first isolated from the marine sponge-derived fungus, Scopulariopsis brevicaulis.[1] Its structure was elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as chemical derivatization methods.[1]

This compound is a cyclic hexadepsipeptide with the chemical structure cyclo-(3-hydroxy-4-methyloctanoyl-Gly-L-Val-D-Leu-L-Ala-L-Phe) .[1] This structure consists of five amino acid residues and one β-hydroxy fatty acid residue. The amino acid sequence is Glycine, L-Valine, D-Leucine, L-Alanine, and L-Phenylalanine. The fatty acid component is 3-hydroxy-4-methyloctanoic acid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₄H₅₃N₅O₇ | [2] |

| Molecular Weight | 643.81 g/mol | [2] |

| Appearance | White, amorphous powder | [2] |

| Specific Optical Rotation | [α]²⁵D -43 (c 0.5, MeOH) | [2] |

Spectroscopic Data

The structural elucidation of this compound relied heavily on one- and two-dimensional NMR spectroscopy. The following table summarizes the ¹H and ¹³C NMR chemical shift assignments for this compound, as reported in the literature.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in Methanol-d₄

| Position | Residue | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| 3-hydroxy-4-methyloctanoyl | |||

| 1 | 174.5 | ||

| 2a | 43.8 | 2.62 (dd, 15.0, 9.0) | |

| 2b | 2.45 (dd, 15.0, 3.5) | ||

| 3 | 75.2 | 3.95 (m) | |

| 4 | 39.0 | 1.60 (m) | |

| 5 | 30.6 | 1.30 (m) | |

| 6 | 28.2 | 1.30 (m) | |

| 7 | 23.7 | 1.30 (m) | |

| 8 | 14.4 | 0.90 (t, 7.0) | |

| 4-Me | 14.4 | 0.88 (d, 7.0) | |

| Glycine | |||

| α | 44.1 | 4.05 (d, 16.5), 3.85 (d, 16.5) | |

| CO | 172.1 | ||

| L-Valine | |||

| α | 61.2 | 4.20 (d, 8.5) | |

| β | 31.9 | 2.15 (m) | |

| γ | 19.8, 19.1 | 0.95 (d, 7.0), 0.90 (d, 7.0) | |

| CO | 173.2 | ||

| D-Leucine | |||

| α | 54.1 | 4.50 (t, 8.0) | |

| β | 41.9 | 1.65 (m), 1.55 (m) | |

| γ | 25.9 | 1.75 (m) | |

| δ | 23.5, 22.1 | 0.95 (d, 6.5), 0.90 (d, 6.5) | |

| CO | 174.8 | ||

| L-Alanine | |||

| α | 51.1 | 4.45 (q, 7.0) | |

| β | 17.9 | 1.35 (d, 7.0) | |

| CO | 173.9 | ||

| L-Phenylalanine | |||

| α | 56.2 | 4.75 (t, 8.0) | |

| β | 38.1 | 3.20 (dd, 14.0, 8.0), 3.05 (dd, 14.0, 8.0) | |

| γ (C-1') | 138.2 | ||

| δ (C-2',6') | 130.4 | 7.25 (m) | |

| ε (C-3',5') | 129.5 | 7.25 (m) | |

| ζ (C-4') | 127.8 | 7.20 (m) | |

| CO | 172.8 |

Note: The complete NMR data, including COSY and HMBC correlations, can be found in the supporting information of the original publication by Yu et al. (2008).[2]

Stereochemistry

The determination of the absolute configuration of the chiral centers in this compound was a critical aspect of its structural elucidation. The stereochemistry of the amino acid residues was determined by chiral GC-MS analysis of the acid hydrolysate after derivatization. This analysis confirmed the presence of L-Valine, D-Leucine, L-Alanine, and L-Phenylalanine.

The absolute configuration of the 3-hydroxy-4-methyloctanoic acid moiety was determined using the modified Mosher's method. This technique involves the esterification of the free hydroxyl group with the chiral Mosher's reagents, (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), to form diastereomeric esters. The analysis of the ¹H NMR chemical shift differences (Δδ = δS - δR) of the protons near the newly formed chiral center allows for the assignment of its absolute configuration.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from a culture of Scopulariopsis brevicaulis, based on published methods.[2]

1. Fungal Cultivation:

-

Scopulariopsis brevicaulis is cultured in a suitable liquid or solid medium to allow for the production of secondary metabolites.

2. Extraction:

-

The fungal mycelium is separated from the culture broth by filtration.

-

The mycelium is extracted with a suitable organic solvent, such as ethyl acetate or methanol, to obtain a crude extract.

-

The solvent is evaporated under reduced pressure to yield the crude extract.

3. Purification:

-

The crude extract is subjected to preparative High-Performance Liquid Chromatography (HPLC).

-

A C18 reversed-phase column is typically used.

-

A gradient elution system of water and acetonitrile, often with a small percentage of formic acid, is employed to separate the components of the extract.

-

Fractions are collected and analyzed by analytical HPLC or LC-MS.

-

Fractions containing pure this compound are pooled and the solvent is evaporated to yield the final product.

Stereochemical Analysis using Mosher's Method (Generalized Protocol)

1. Hydrolysis of the Cyclodepsipeptide:

-

This compound is treated with a base, such as potassium hydroxide in ethanol, to hydrolyze the ester bond and open the cyclic structure, yielding the linear depsipeptide.

2. Derivatization with Mosher's Reagents:

-

The hydrolyzed product, containing a free secondary hydroxyl group on the fatty acid moiety, is divided into two portions.

-

One portion is reacted with (R)-(-)-MTPA-Cl in the presence of a mild base (e.g., pyridine or DMAP) to form the (S)-MTPA ester.

-

The other portion is reacted with (S)-(+)-MTPA-Cl under the same conditions to form the (R)-MTPA ester.

-

The reactions are monitored for completion by TLC or HPLC.

3. Purification of Diastereomeric Esters:

-

The resulting diastereomeric MTPA esters are purified, typically by silica gel chromatography or preparative HPLC.

4. NMR Analysis:

-

¹H NMR spectra are recorded for both the (S)-MTPA and (R)-MTPA esters.

-

The chemical shifts of the protons on either side of the carbinol center are carefully assigned.

-

The chemical shift differences (Δδ = δS - δR) are calculated for these protons.

-

A positive Δδ for protons on one side of the carbinol center and a negative Δδ for protons on the other side allows for the assignment of the absolute configuration based on the established Mosher's method model.

Biological Activity and Potential Signaling Pathway

This compound has demonstrated significant in vitro activity against several human cancer cell lines, including pancreatic and colon tumor cell lines.[1] While the precise molecular mechanism of its anti-cancer action is still under investigation, many natural products with similar structures induce apoptosis (programmed cell death) in cancer cells.

A common pathway for apoptosis induction is the intrinsic or mitochondrial pathway. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and involves the activation of a cascade of enzymes called caspases.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

The diagram above illustrates a plausible mechanism by which this compound may induce apoptosis. It is hypothesized that this compound could promote the pro-apoptotic protein Bax and/or inhibit the anti-apoptotic protein Bcl-2. This would lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates the executioner caspase-3, ultimately leading to the dismantling of the cell and apoptotic cell death. Further research is required to validate this specific pathway for this compound.

Conclusion

This compound is a fascinating cyclodepsipeptide with a well-defined chemical structure and stereochemistry. Its promising anti-cancer activity warrants further investigation into its precise mechanism of action and its potential as a lead compound for the development of new therapeutic agents. This technical guide provides a solid foundation of the current knowledge on this compound, which can aid researchers in their future studies of this and related natural products.

References

The Biosynthetic Pathway of Scopularide B in Marine Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Scopularide B, a cyclodepsipeptide produced by the marine-derived fungus Scopulariopsis brevicaulis. Scopularides, including the closely related Scopularide A, have garnered significant interest in the scientific community due to their potent anticancer activities. This document outlines the genetic and enzymatic basis of this compound synthesis, presents available quantitative data, details relevant experimental methodologies, and provides visual representations of the key biological processes.

Introduction to this compound

This compound is a cyclic lipopeptide that was first isolated from a marine sponge-derived strain of Scopulariopsis brevicaulis.[1] Structurally, it is a homologue of Scopularide A, differing in the fatty acid side chain attached to the peptide core. While Scopularide A possesses a 3-hydroxy-methyldecanoyl moiety, this compound incorporates a shorter 3-hydroxy-4-methyloctanoic acid residue.[2] Both compounds have demonstrated significant inhibitory effects against various cancer cell lines, making their biosynthetic pathway a critical area of study for potential biotechnological production and analog development.[1][2]

The Scopularide Biosynthetic Gene Cluster

The production of Scopularides in S. brevicaulis is orchestrated by a dedicated biosynthetic gene cluster, identified through genome sequencing and comparative genomics with producers of structurally similar lipopeptides like emericellamide A and W493-B.[3][4][5] The core of this cluster is a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) system.

The key genes within the scopularide biosynthetic cluster are:

-

nrps1 : Encodes a five-module Non-Ribosomal Peptide Synthetase responsible for assembling the pentapeptide core of this compound.

-

pks2 : Encodes a reducing Polyketide Synthase that synthesizes the fatty acid side chain.

-

Acyl-CoA Ligase : Activates the PKS-derived fatty acid for transfer to the NRPS.

-

Acyltransferase : Shuttles the activated fatty acid to the first module of the NRPS.

-

Transcription Factor : A regulatory protein that controls the expression of the gene cluster.

The functional activity of this gene cluster has been confirmed by RNA-Seq data, which shows active transcription under conditions that support scopularide production.[6]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process involving the coordinated action of the PKS and NRPS enzymes.

Fatty Acid Side Chain Synthesis by PKS2

The synthesis of the 3-hydroxy-4-methyloctanoic acid side chain of this compound is catalyzed by the Polyketide Synthase PKS2. This enzyme is a reducing PKS, containing domains for the iterative condensation of acyl-CoA precursors. While the precise starter and extender units for the this compound-specific side chain have not been definitively elucidated, it is hypothesized that PKS2 utilizes a different starter unit or performs fewer elongation cycles compared to the synthesis of the C10 side chain of Scopularide A.[2]

Pentapeptide Core Assembly by NRPS1

The pentapeptide core of this compound is assembled by the large, multi-modular enzyme NRPS1.[3][6] Each module of the NRPS is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. The amino acid sequence for both Scopularide A and B is Glycine - L-Valine - D-Leucine - L-Alanine - L-Phenylalanine.[3][4][7]

The modular organization and domain structure of a typical NRPS module involved in this process is as follows:

-

Adenylation (A) domain : Selects and activates the specific amino acid as an aminoacyl-AMP.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain : Covalently binds the activated amino acid via a phosphopantetheinyl arm.

-

Condensation (C) domain : Catalyzes the formation of the peptide bond between the amino acid on its own module and the growing peptide chain attached to the previous module.

-

Epimerization (E) domain : An E domain is present in one of the modules to convert an L-amino acid to its D-isomer, as seen with D-Leucine in the scopularide structure.[3]

The biosynthesis proceeds in a sequential manner, with the growing peptide chain being passed from one module to the next.

Acylation and Cyclization

The PKS2-synthesized 3-hydroxy-4-methyloctanoic acid is first activated by an acyl-CoA ligase. An acyltransferase then loads this fatty acid onto the first module of NRPS1, where it is attached to the N-terminus of the first amino acid, Glycine.[3] After the sequential addition of all five amino acids, a terminal Thioesterase (TE) domain, likely located at the end of the final NRPS module, catalyzes the cyclization and release of the final this compound molecule.[8]

Visualizing the Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative analysis of scopularide production has been primarily focused on Scopularide A, but provides valuable insights into the productivity of the biosynthetic pathway.

| Parameter | Condition | Result | Reference |

| Scopularide A Production | Overexpression of in-cluster transcription factor | 3 to 4-fold increase | [3][4][9] |

| Volumetric Production | Optimized stirred tank bioreactor vs. static culture | 29-fold increase | [10] |

| Specific Production | Optimized stirred tank bioreactor vs. static culture | ~6-fold increase | [10] |

| LC-MS/MS Quantification | Linear range for Scopularide A | 0.02–20 µg/mL | [3] |

Experimental Protocols

This section provides an overview of the key experimental protocols used in the study of the scopularide biosynthetic pathway.

In Silico Gene Cluster Identification

The putative scopularide biosynthetic gene cluster was identified from the sequenced genome of S. brevicaulis LF580 using the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) software.[3] The identification was guided by sequence homology to the biosynthetic gene clusters of the structurally related compounds emericellamide A from Aspergillus nidulans and W493-B from Fusarium pseudograminearum.[3][4][5]

Caption: In silico workflow for gene cluster identification.

Genetic Manipulation of S. brevicaulis

Agrobacterium tumefaciens-mediated transformation (ATMT) was employed for the genetic manipulation of S. brevicaulis.[3]

Protocol Outline:

-

Vector Construction:

-

For transcription factor overexpression, the target transcription factor gene was cloned into an expression vector under the control of a constitutive promoter (e.g., TEF-1α from A. nidulans).[3]

-

For gene knockout, a knockout cassette is constructed containing flanking regions of the target gene (e.g., nrps1) and a selectable marker (e.g., hygromycin resistance).[3]

-

-

Agrobacterium Preparation:

-

The constructed vector is transformed into a suitable A. tumefaciens strain (e.g., AGL1).

-

The transformed Agrobacterium is grown in liquid medium to the desired optical density.

-

-

Co-cultivation:

-

S. brevicaulis spores or mycelia are co-cultivated with the induced A. tumefaciens culture.

-

-

Selection and Screening:

-

Transformants are selected on a medium containing an appropriate antibiotic to kill the Agrobacterium (e.g., cefotaxime) and a selection agent for the fungal transformants (e.g., hygromycin).

-

Positive transformants are screened for the desired genetic modification and changes in scopularide production.

-

Quantification of Scopularides by LC-MS/MS

A sensitive and rapid method for the quantification of scopularides was developed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]

Methodology Overview:

-

Extraction: Scopularides are extracted from fungal mycelium and agar plugs using methanol, followed by ultrasonication and centrifugation.[3]

-

Chromatography: Separation is achieved on a C18 or phenyl-hexyl column with a gradient of acetonitrile and water, both containing an acidic modifier like formic or acetic acid and a buffer such as ammonium acetate.[9]

-

Mass Spectrometry: Detection and quantification are performed using a tandem mass spectrometer in positive ion mode, monitoring specific precursor-to-product ion transitions for Scopularide A and B.[9]

Structural Elucidation

The structures of Scopularide A and B were determined using a combination of spectroscopic techniques.

-

High-Resolution Mass Spectrometry (HRMS): Used to determine the elemental composition.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were used to elucidate the connectivity of atoms and the amino acid sequence.[2]

-

Chiral Analysis: The absolute configuration of the amino acids was determined by hydrolysis of the scopularide followed by derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) and HPLC analysis.[2]

Conclusion and Future Directions

The biosynthetic pathway of this compound in Scopulariopsis brevicaulis is a fascinating example of a hybrid PKS-NRPS system. While the core components of the pathway have been identified, several areas warrant further investigation. Future research should focus on:

-

Elucidating the precise mechanism of fatty acid chain length determination by PKS2 to understand the differential production of Scopularide A and B.

-

Characterizing the enzymatic domains of NRPS1 and PKS2 in vitro to confirm their substrate specificities and catalytic functions.

-

Investigating the broader regulatory networks that control the expression of the scopularide gene cluster in response to environmental cues.

-

Heterologous expression of the biosynthetic gene cluster in a more genetically tractable host to facilitate pathway engineering and the production of novel scopularide analogs.

A deeper understanding of the this compound biosynthetic pathway will not only provide fundamental insights into fungal natural product biosynthesis but also pave the way for the sustainable production of these promising anticancer compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Identification of the Scopularide Biosynthetic Gene Cluster in Scopulariopsis brevicaulis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. hs-flensburg.de [hs-flensburg.de]

- 5. Review of methodologies and a protocol for the Agrobacterium-mediated transformation of wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Scopularides Revisited: Molecular Networking Guided Exploration of Lipodepsipeptides in Australian Marine Fish Gastrointestinal Tract-Derived Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Scopulariopsis, a Poorly Known Opportunistic Fungus: Spectrum of Species in Clinical Samples and In Vitro Responses to Antifungal Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 9. researchgate.net [researchgate.net]

- 10. Agrobacterium-mediated transformation of Zymoseptoria tritici [protocols.io]

Unveiling the Antitumor Potential of Scopularide B Against Pancreatic Cancer: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pancreatic cancer remains one of the most challenging malignancies to treat, characterized by aggressive tumor growth, late diagnosis, and profound resistance to conventional therapies. The relentless search for novel therapeutic agents has led to the exploration of natural compounds with potent antitumor activities. Among these, Scopularide B, a cyclodepsipeptide isolated from the marine sponge-derived fungus Scopulariopsis brevicaulis, has emerged as a compound of interest. This technical guide provides a comprehensive overview of the currently understood antitumor properties of this compound against pancreatic cancer cell lines. It consolidates the available quantitative data, outlines detailed experimental protocols for its investigation, and presents a hypothetical mechanism of action based on the known activities of related cyclodepsipeptides. This document aims to serve as a foundational resource for researchers dedicated to advancing the development of novel therapeutics for pancreatic cancer.

Introduction to this compound

This compound is a cyclic depsipeptide, a class of compounds characterized by a cyclic structure containing both peptide and ester bonds. First isolated from the fungus Scopulariopsis brevicaulis, this compound, along with its analogue Scopularide A, has demonstrated significant growth inhibitory effects against a panel of human tumor cell lines, including those of pancreatic origin. Its unique chemical structure and biological activity position it as a promising candidate for further preclinical and clinical investigation.

Quantitative Analysis of Antitumor Activity

To date, the published research on the direct effects of this compound on pancreatic cancer cell lines is limited. However, initial screening studies have provided valuable quantitative data on its growth-inhibitory properties. The following table summarizes the known activity of this compound and its analogue, Scopularide A, against the human pancreatic cancer cell line Panc89.

| Compound | Cell Line | Concentration | % Inhibition of Cell Viability |

| Scopularide A | Panc89 | 10 µg/mL | 42% |

| This compound | Panc89 | 10 µg/mL | 49% |

Table 1: Growth Inhibitory Effects of Scopularide A and B on the Panc89 Pancreatic Cancer Cell Line.

Hypothetical Mechanism of Action and Signaling Pathways

While the precise molecular mechanisms underlying the antitumor activity of this compound in pancreatic cancer have not been fully elucidated, the known actions of other antitumor cyclodepsipeptides suggest a potential model. It is hypothesized that this compound may induce apoptosis (programmed cell death) in pancreatic cancer cells through the modulation of key signaling pathways that regulate cell survival and proliferation.

A plausible mechanism involves the induction of cellular stress, potentially through the generation of reactive oxygen species (ROS), leading to the activation of the intrinsic apoptotic pathway. This pathway is critically regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This compound may act by downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL, while upregulating pro-apoptotic proteins like Bax and Bak. This shift in the balance of Bcl-2 family members leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.

Furthermore, cyclodepsipeptides have been shown to interfere with critical cell survival signaling cascades. A potential target for this compound could be the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in pancreatic cancer and plays a central role in promoting cell growth, proliferation, and survival. Inhibition of this pathway by this compound would further contribute to its pro-apoptotic and anti-proliferative effects.

The following diagrams, generated using Graphviz (DOT language), illustrate this hypothetical mechanism of action and the potential experimental workflows to investigate it.

Caption: Hypothetical Signaling Pathway of this compound-Induced Apoptosis in Pancreatic Cancer Cells.

Caption: General Experimental Workflow for Investigating this compound's Antitumor Effects.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the key experiments required to validate the antitumor properties of this compound against pancreatic cancer cell lines.

Cell Culture and Maintenance

-

Cell Lines: Human pancreatic cancer cell lines (e.g., Panc-1, MiaPaCa-2, AsPC-1, BxPC-3) should be obtained from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Cells should be cultured in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.

-

Subculture: Cells should be passaged upon reaching 80-90% confluency using standard trypsinization procedures.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed pancreatic cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

-

Incubation: Incubate the plate for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the log of the drug concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Adherent cells are detached using trypsin, and all cells are collected by centrifugation.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be both Annexin V- and PI-positive.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the apoptosis rate.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell signaling.

-

Protein Extraction: Treat cells with this compound as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p-Akt, total Akt, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative changes in protein expression.

Conclusion and Future Directions

This compound has demonstrated promising in vitro antitumor activity against pancreatic cancer cell lines. The data, although preliminary, warrants a more in-depth investigation into its mechanism of action and therapeutic potential. Future research should focus on:

-

Comprehensive IC50 determination across a broader panel of pancreatic cancer cell lines.

-

In-depth analysis of the apoptotic pathways induced by this compound, including the role of the mitochondrial pathway and caspase activation.

-

Elucidation of the specific signaling pathways modulated by this compound, with a focus on key survival pathways like PI3K/Akt/mTOR.

-

In vivo studies using animal models of pancreatic cancer to evaluate the efficacy and safety of this compound.

-

Structure-activity relationship (SAR) studies to identify the key pharmacophores and potentially synthesize more potent analogues.

The development of novel and effective therapies for pancreatic cancer is a critical unmet need. This compound represents a valuable lead compound that, with further rigorous investigation, could contribute to the advancement of treatment options for this devastating disease.

Biological Activity of Scopularide B on Colon Tumor Cells: A Technical Overview and Future Perspectives

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical whitepaper provides a comprehensive analysis of the currently available data on the biological activity of Scopularide B, a cyclodepsipeptide isolated from the marine sponge-derived fungus Scopulariopsis brevicaulis, with a specific focus on its effects on colon tumor cells. This document summarizes the existing quantitative data, outlines putative experimental approaches based on related compounds, and proposes potential signaling pathways for future investigation.

Introduction

Cyclodepsipeptides are a class of cyclic peptides containing at least one ester bond in their backbone. They represent a rich source of natural products with a wide range of biological activities, including anticancer properties. This compound, along with its congener Scopularide A, was first isolated in 2008.[1][2][3] Initial screenings revealed its potential as an anticancer agent, with notable activity against several tumor cell lines, including those of the colon.[1][2][3][4] This paper will delve into the specifics of these findings and place them in the broader context of cyclodepsipeptide research in oncology.

Quantitative Data on the Bioactivity of this compound

To date, the primary source of quantitative data on the bioactivity of this compound against colon tumor cells stems from its initial discovery. The available data is summarized in the table below.

| Compound | Cell Line | Concentration | % Inhibition of Cell Viability | Source |

| This compound | HT29 (Colon) | 10 µg/mL | 24% | Yu et al., 2008[4] |

| This compound | Colo357 (Pancreatic) | 10 µg/mL | 26% | Yu et al., 2008[4] |

| This compound | Panc89 (Pancreatic) | 10 µg/mL | 49% | Yu et al., 2008[4] |

It is important to note that a comprehensive dose-response study to determine the IC50 value of this compound in colon cancer cell lines has not yet been published. Further studies are required to establish a more detailed quantitative profile of its cytotoxic and cytostatic effects.

Postulated Experimental Protocols

While specific experimental protocols for the investigation of this compound's activity in colon cancer cells are not detailed in the literature, standard methodologies used for analogous compounds can be proposed.

Cell Viability and Proliferation Assays

To expand on the initial findings, a comprehensive assessment of this compound's effect on cell viability and proliferation is necessary.

-

MTT/XTT Assay: To determine the dose-dependent effect of this compound on the metabolic activity of colon cancer cell lines (e.g., HT29, HCT116, SW480). This would yield IC50 values.

-

BrdU Incorporation Assay: To assess the effect of this compound on DNA synthesis and, consequently, cell proliferation.

-

Colony Formation Assay: To evaluate the long-term impact of this compound on the ability of single cells to form colonies, providing insight into its cytostatic or cytotoxic effects.

Apoptosis and Cell Death Assays

Understanding the mode of cell death induced by this compound is crucial for elucidating its mechanism of action.

-

Annexin V/Propidium Iodide (PI) Staining: To differentiate between apoptotic and necrotic cell death via flow cytometry.

-

Caspase Activity Assays: To measure the activity of key executioner caspases (e.g., caspase-3, -7) and initiator caspases (e.g., caspase-8, -9) to determine the involvement of the intrinsic and/or extrinsic apoptosis pathways.

-

Western Blot Analysis of Apoptosis-Related Proteins: To examine the expression levels of proteins in the Bcl-2 family (e.g., Bcl-2, Bax, Bak) and PARP cleavage.

Cell Cycle Analysis

To investigate whether this compound induces cell cycle arrest, the following protocol is proposed:

-

Propidium Iodide (PI) Staining and Flow Cytometry: Colon cancer cells would be treated with this compound for various time points, followed by PI staining of DNA to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Potential Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound in colon tumor cells remain to be elucidated. However, based on the known mechanisms of other cyclodepsipeptides, several potential pathways can be hypothesized.

Diagram: Hypothetical Signaling Pathways Affected by this compound in Colon Tumor Cells

Caption: Hypothetical signaling pathways potentially targeted by this compound.

Diagram: Proposed Experimental Workflow for Investigating this compound

Caption: A proposed workflow for the comprehensive study of this compound.

-

Induction of Apoptosis: Many cyclodepsipeptides exert their anticancer effects by inducing programmed cell death. This compound may trigger apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Investigation into the expression of Bcl-2 family proteins and the activation of caspases would be critical.

-

Cell Cycle Arrest: Another common mechanism for anticancer agents is the induction of cell cycle arrest. This compound could potentially halt the progression of the cell cycle at the G1, S, or G2/M phase, preventing cancer cell proliferation.

-

Inhibition of Key Signaling Pathways: Aberrant signaling pathways are a hallmark of cancer. This compound might inhibit critical pathways for colon cancer cell survival and proliferation, such as the PI3K/Akt/mTOR or the Ras/Raf/MEK/ERK pathways.

Conclusion and Future Directions

This compound has demonstrated initial promise as a potential anticancer agent with activity against colon tumor cells. However, the current body of research is limited, and further in-depth studies are imperative to fully understand its therapeutic potential. Future research should focus on:

-

Comprehensive in vitro evaluation: Determining IC50 values across a panel of colon cancer cell lines, elucidating the mechanism of cell death, and identifying the effects on the cell cycle.

-

Target identification: Uncovering the direct molecular target(s) of this compound within cancer cells.

-

In vivo studies: Evaluating the efficacy and toxicity of this compound in preclinical animal models of colon cancer.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogues of this compound to optimize its potency and selectivity.

A thorough investigation into these areas will be crucial to determine if this compound can be developed into a viable therapeutic agent for the treatment of colon cancer.

References

Scopularide B: A Technical Guide to a Novel Anticancer Cyclodepsipeptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scopularide B is a novel cyclodepsipeptide natural product that has emerged as a promising candidate in the field of oncology drug development. This in-depth technical guide provides a comprehensive overview of this compound, from its discovery and chemical characteristics to its biological activity and potential mechanisms of action. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this marine-derived compound.

Discovery and Chemical Profile

This compound was first isolated from the marine fungus Scopulariopsis brevicaulis, found in association with the marine sponge Tethya aurantium.[1][2][3] It belongs to the cyclodepsipeptide class of natural products, which are cyclic compounds containing both amino acid and hydroxy acid residues.

The chemical structure of this compound was elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as chemical derivatization methods.[1][2] Its structure is closely related to its congener, Scopularide A, differing in the length of the fatty acid side chain.

Table 1: Chemical Profile of this compound

| Characteristic | Description |

| Chemical Formula | C34H53N5O7 |

| Molecular Weight | 643.8 g/mol |

| Class | Cyclodepsipeptide |

| Origin | Marine fungus Scopulariopsis brevicaulis |

| Structure | A cyclic peptide-ester hybrid containing amino and hydroxy acid residues. |

Biological Activity and Anticancer Potential

This compound has demonstrated significant cytotoxic activity against a panel of human cancer cell lines, positioning it as a molecule of interest for anticancer drug discovery.

In Vitro Cytotoxicity

Initial studies have revealed the potent anti-proliferative effects of this compound. The following table summarizes the available quantitative data on its activity against various cancer cell lines.

Table 2: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) | % Inhibition at 10 µg/mL |

| Colo357 | Pancreatic | Not Reported | 26%[1] |

| Panc89 | Pancreatic | Not Reported | 49%[1] |

| HT29 | Colon | Not Reported | 24%[1] |

Note: Data for Scopularide A is also available and shows comparable activity.

Mechanism of Action (Hypothesized)

While the precise mechanism of action of this compound is still under investigation, its cytotoxic effects suggest interference with critical cellular processes essential for cancer cell survival and proliferation. Based on the known mechanisms of other cyclodepsipeptides and its observed biological activity, several signaling pathways are hypothesized to be involved.

Caption: Hypothesized mechanism of action for this compound in cancer cells.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is based on the methods described for the isolation of this compound from Scopulariopsis brevicaulis.

Caption: Experimental workflow for the isolation of this compound.

Detailed Steps:

-

Fungal Cultivation: Scopulariopsis brevicaulis is cultured in a suitable broth medium.

-

Extraction: The fungal mycelium is harvested and extracted with a suitable organic solvent, such as acetone, to obtain a crude extract.

-

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to remove nonpolar and highly polar impurities.

-

Chromatographic Purification: The resulting extract is then purified using chromatographic techniques, typically starting with column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Total Synthesis of this compound

As of the last update, a detailed, publicly available protocol for the total synthesis of this compound has not been extensively reported in the literature. The focus has primarily been on its isolation from the natural source. The complex cyclic structure of this compound, with multiple stereocenters, presents a significant challenge for synthetic chemists. A plausible synthetic strategy would likely involve the synthesis of the linear precursor containing the amino and hydroxy acid building blocks, followed by a macrolactamization or macrolactonization step to form the cyclic depsipeptide.

Future Directions

This compound represents a promising lead compound for the development of new anticancer agents. Future research should focus on:

-

Elucidation of the precise mechanism of action: Identifying the specific molecular targets and signaling pathways modulated by this compound is crucial for its further development. This will involve studies on its effects on apoptosis, cell cycle progression, and key cancer-related signaling cascades such as the PI3K/Akt and MAPK pathways.

-

Structure-Activity Relationship (SAR) studies: The synthesis of analogues of this compound will be important to understand the structural features required for its anticancer activity and to potentially develop more potent and selective derivatives.

-

In vivo efficacy studies: Evaluating the antitumor activity of this compound in animal models is a necessary next step to assess its therapeutic potential in a physiological context.

-

Development of a total synthesis route: An efficient and scalable total synthesis will be essential for producing sufficient quantities of this compound and its analogues for preclinical and clinical studies.

Conclusion

This compound is a novel marine-derived cyclodepsipeptide with demonstrated in vitro anticancer activity. Its unique chemical structure and biological profile make it an attractive candidate for further investigation in the quest for new cancer therapies. The information provided in this technical guide serves as a foundational resource for the scientific community to build upon and accelerate the research and development of this compound and related compounds.

References

Unveiling the Blueprint: A Technical Guide to Identifying the Scopularide B Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identification and characterization of the biosynthetic gene cluster (BGC) responsible for the production of Scopularide B, a potent anti-cancer cyclodepsipeptide. Drawing upon established research, this document details the experimental protocols, data analysis, and biosynthetic pathways involved in elucidating the genetic origins of this promising therapeutic agent.

Introduction to this compound

This compound is a naturally occurring cyclodepsipeptide isolated from the marine-derived fungus Scopulariopsis brevicaulis.[1][2][3] It is a structural homolog of the more extensively studied Scopularide A, exhibiting significant activity against various cancer cell lines.[2] The core structure of this compound consists of a five-amino-acid ring (glycine, L-valine, D-leucine, L-alanine, and L-phenylalanine) attached to a 3-hydroxy-4-methyloctanoyl fatty acid side chain. This differs from Scopularide A, which possesses a longer 3-hydroxy-4-methyldecanoyl side chain.[1][2] Understanding the genetic machinery responsible for its synthesis is paramount for harnessing its therapeutic potential through biotechnological approaches.

Identification of the Scopularide Biosynthetic Gene Cluster

The identification of the Scopularide BGC was achieved through a combination of in silico genome mining and comparative genomics, leveraging the known genetic information of structurally similar natural products.

In Silico Genome Analysis

The primary tool for identifying the putative Scopularide BGC in the genome of Scopulariopsis brevicaulis is the antibiotics & Secondary Metabolite Analysis Shell (antiSMASH). This bioinformatics pipeline predicts the locations of BGCs by identifying key signature genes.

Experimental Protocol: In Silico Identification of the Scopularide BGC using antiSMASH

-

Genome Input: The complete genome sequence of Scopulariopsis brevicaulis (in FASTA, GenBank, or EMBL format) is uploaded to the antiSMASH web server or processed using a local installation.[3]

-

Analysis Options: For a comprehensive analysis of a fungal genome, the following options should be enabled:

-

Detection: All detection types should be selected to identify a wide range of BGCs.

-

Analysis: Include ClusterBlast for comparative gene cluster analysis, and KnownClusterBlast to compare against a database of characterized BGCs. Enable prediction of NRPS and PKS domains and their substrate specificities.

-

-

Execution and Interpretation: The antiSMASH software pipelines the genomic data through a series of analysis steps, including gene prediction, domain annotation, and comparative analysis. The output provides a visual representation of the predicted BGCs within the fungal genome. The putative Scopularide BGC was identified by comparing the predicted clusters with the known BGCs for the structurally related compounds emericellamide A from Aspergillus nidulans and W493-B from Fusarium pseudograminearum.[4][5]

Composition of the Scopularide Biosynthetic Gene Cluster

The putative Scopularide BGC in S. brevicaulis is a hybrid Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) cluster. It comprises the following key genes:

| Gene | Type | Predicted Function |

| NRPS1 | Nonribosomal Peptide Synthetase | Responsible for the assembly of the five-amino-acid peptide core of this compound. It contains five modules, each responsible for the incorporation of a specific amino acid. |

| PKS2 | Polyketide Synthase | A reducing PKS responsible for the synthesis of the 3-hydroxy-4-methyloctanoyl side chain. |

| CoA Ligase | Ligase | Activates the polyketide chain for transfer to the NRPS. |

| Acyltransferase | Transferase | Transfers the activated polyketide chain from the PKS to the NRPS assembly line. |

| Transcription Factor | Regulatory | A putative transcription factor involved in the regulation of the gene cluster's expression. |

Proposed Biosynthesis of Scopularide A and B

The co-production of Scopularide A and B by the same gene cluster suggests a degree of enzymatic flexibility, particularly within the PKS2 module. The prevailing hypothesis is that the PKS2 enzyme can utilize different starter units or perform a variable number of elongation cycles, leading to the synthesis of both C10 and C8 fatty acid chains.

Indirect Verification of the Gene Cluster

Direct gene knockout experiments to confirm the role of the identified BGC in Scopularide production have been challenging in S. brevicaulis due to low homologous recombination rates.[4] Therefore, an indirect method of verification was employed by overexpressing the putative transcription factor within the gene cluster.

Experimental Protocol: Overexpression of the Transcription Factor

This protocol is a generalized procedure for fungal transformation and requires optimization for S. brevicaulis.

-

Vector Construction:

-

The putative transcription factor gene is amplified from S. brevicaulis genomic DNA using PCR.

-

The PCR product is cloned into an expression vector under the control of a strong constitutive promoter (e.g., the glyceraldehyde-3-phosphate dehydrogenase (gpdA) promoter).

-

The vector should also contain a selectable marker, such as a hygromycin resistance gene.

-

-

Agrobacterium tumefaciens-mediated Transformation:

-

The expression vector is transformed into a competent A. tumefaciens strain (e.g., AGL-1).

-

A single colony of transformed A. tumefaciens is grown in liquid culture to an optimal density.

-

S. brevicaulis spores are harvested and co-cultivated with the A. tumefaciens culture on an induction medium.

-

After co-cultivation, the fungal mycelia are transferred to a selective medium containing an antibiotic to kill the A. tumefaciens (e.g., cefotaxime) and the selection agent for the fungal transformants (e.g., hygromycin).

-

-

Analysis of Transformants:

-

Resistant fungal colonies are selected and sub-cultured.

-

Genomic DNA is extracted from the transformants to confirm the integration of the expression cassette via PCR.

-

The production of Scopularides A and B in the transformants is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS) and compared to the wild-type strain.

-

Quantitative Data from Transcription Factor Overexpression

Overexpression of the putative transcription factor resulted in a significant increase in the production of Scopularide A. While specific quantitative data for this compound has not been reported, it is anticipated that its production would also be elevated.

| Strain | Compound | Fold Increase in Production |

| S. brevicaulis with overexpressed transcription factor | Scopularide A | 3-4 fold[1][4] |

| S. brevicaulis with overexpressed transcription factor | This compound | Not Reported |

Conclusion and Future Perspectives

The identification of the Scopularide biosynthetic gene cluster in Scopulariopsis brevicaulis represents a significant step towards understanding and manipulating the production of the promising anti-cancer agent, this compound. The proposed biosynthetic pathway, supported by in silico analysis and indirect genetic evidence, provides a solid foundation for future research.

Key areas for further investigation include:

-

Elucidating the mechanism of fatty acid chain length determination: Biochemical studies are needed to understand how the PKS2 module produces both C8 and C10 fatty acid chains.

-

Direct genetic proof: The development of an efficient homologous recombination system for S. brevicaulis would allow for definitive gene knockout studies to confirm the function of each gene in the cluster.

-

Quantitative analysis of this compound production: A detailed analysis of how the overexpression of the transcription factor and other pathway engineering strategies affect the production of this compound is required.

This technical guide provides a framework for researchers to build upon, with the ultimate goal of developing a robust platform for the sustainable and scalable production of this compound for therapeutic applications.

References

- 1. Fungal Polyketide Synthase Product Chain-Length Control by Partnering Thiohydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. antiSMASH: rapid identification, annotation and analysis of secondary metabolite biosynthesis gene clusters in bacterial and fungal genome sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polyketide synthases [rasmusfrandsen.dk]

Unveiling the Scopularide Family: A Technical Guide to Natural Analogs and Their Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The marine environment is a vast reservoir of novel bioactive compounds, with marine-derived fungi emerging as a particularly prolific source of structurally diverse and biologically active secondary metabolites. Among these, the scopularides, a class of cyclodepsipeptides, have garnered significant attention for their potent anticancer properties. This technical guide provides an in-depth exploration of the natural analogs of Scopularide B, their biological significance, and the experimental methodologies used in their study. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, oncology, and drug discovery.

Natural Analogs of this compound

This compound belongs to a family of closely related natural compounds primarily produced by the marine-derived fungus Scopulariopsis brevicaulis, first isolated from the marine sponge Tethya aurantium. The primary natural analog of this compound is Scopularide A. More recently, a suite of new analogs, Scopularides C-H, have been identified from other marine-derived fungi, including Beauveria sp. CMB-F585 and Scopulariopsis sp. CMB-F115.

The core structure of the scopularides is a cyclic hexapeptide consisting of glycine, L-valine, D-leucine, L-alanine, and L-phenylalanine. The key structural variations among the known natural analogs lie in the length and branching of the 3-hydroxy fatty acid side chain and, in some cases, substitution of an amino acid residue.

Table 1: Known Natural Analogs of this compound and their Structural Variations

| Compound | Producing Organism | Key Structural Features |

| Scopularide A | Scopulariopsis brevicaulis | 3-hydroxy-4-methyldecanoyl side chain |

| This compound | Scopulariopsis brevicaulis | 3-hydroxy-4-methyloctanoyl side chain |

| Scopularide C | Beauveria sp. | Variations in the fatty acid side chain |

| Scopularide D | Beauveria sp. | Variations in the fatty acid side chain |

| Scopularide E | Beauveria sp. | Variations in the fatty acid side chain |

| Scopularide F | Beauveria sp. | Variations in the fatty acid side chain |

| Scopularide G | Beauveria sp. | Variations in the fatty acid side chain |

| Scopularide H | Scopulariopsis sp. | Variations in the fatty acid side chain |

Biological Significance: Anticancer Activity

The scopularides have demonstrated significant and selective cytotoxic activity against a range of human cancer cell lines, particularly those of pancreatic and colon origin.

Quantitative Biological Data

While comprehensive IC50 values for all analogs are not yet publicly available, initial studies have provided valuable insights into their potency. Scopularides A and B have shown significant growth inhibition of several tumor cell lines. At a concentration of 10 µg/mL, they inhibit the growth of human colon carcinoma (HT29), and pancreatic carcinoma (Colo357 and Panc89) cell lines by 24% to 49%.[1][2]

Table 2: Cytotoxic Activity of Scopularides A and B

| Cell Line | Cancer Type | Concentration | % Inhibition (Scopularide A) | % Inhibition (this compound) |

| HT29 | Colon Carcinoma | 10 µg/mL | Not specified | 24 - 49% |

| Colo357 | Pancreatic Carcinoma | 10 µg/mL | 24 - 49% | 24 - 49% |

| Panc89 | Pancreatic Carcinoma | 10 µg/mL | 24 - 49% | 24 - 49% |

Data extracted from studies reporting inhibitory rates at a single concentration.[1][2]

Experimental Protocols

Isolation and Purification of Scopularides A and B

The following protocol details the extraction and purification of scopularides A and B from the fungus Scopulariopsis brevicaulis.[3]

1. Fungal Cultivation:

-

Scopulariopsis brevicaulis is cultivated in a suitable liquid medium (e.g., Wickerham medium) supplemented with sea salt to mimic its natural marine environment.

-

Cultures are incubated under static conditions at 28°C for approximately 14 days.

2. Extraction:

-

The fungal mycelium is separated from the culture broth by filtration.

-

The mycelium is then macerated and extracted with acetone.

-

The acetone extract is concentrated under reduced pressure to yield a crude extract.

3. Purification:

-

The crude extract is subjected to preparative High-Performance Liquid Chromatography (HPLC).

-

A C18 reversed-phase column is typically used.

-

A gradient of acetonitrile in water (both with 0.1% formic acid) is employed as the mobile phase to separate the compounds.

-

Fractions are collected and analyzed by analytical HPLC and mass spectrometry to identify those containing scopularides.

-

Pure compounds are obtained by further purification of the relevant fractions.

Caption: Workflow for the isolation and purification of scopularides.

Mechanism of Action and Signaling Pathways

The precise mechanism of action of scopularides is an active area of research. However, evidence suggests that their cytotoxic effects may be mediated through interaction with the nuclear chaperone protein, nucleophosmin (NPM1/B23).[4][5] Nucleophosmin is a multifunctional protein that is often overexpressed in cancer cells and plays a critical role in cell proliferation, survival, and ribosome biogenesis.

The proposed mechanism involves the binding of scopularides to nucleophosmin, which disrupts its normal function and can lead to the induction of apoptosis (programmed cell death). The disruption of nucleophosmin function can trigger cellular stress responses and activate apoptotic signaling cascades. While the complete signaling pathway is yet to be fully elucidated, it is hypothesized to involve the activation of caspases, the key executioners of apoptosis.

References

- 1. Cytotoxic Compounds from Marine Fungi: Sources, Structures, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic Compounds from Marine Fungi: Sources, Structures, and Bioactivity [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Molecules that target nucleophosmin for cancer treatment: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecules that target nucleophosmin for cancer treatment: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

Scopulariopsis brevicaulis: A Promising Source of Bioactive Secondary Metabolites for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Scopulariopsis brevicaulis, a ubiquitous filamentous fungus found in diverse environments including soil, decaying organic matter, and marine sponges, is emerging as a significant producer of bioactive secondary metabolites with potential applications in medicine and agriculture.[1][2] This technical guide provides a comprehensive overview of the known bioactive compounds isolated from S. brevicaulis, with a focus on their chemical diversity, biological activities, and the methodologies employed for their isolation, characterization, and bio-evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this versatile fungus.

Chemical Diversity of Bioactive Metabolites

Scopulariopsis brevicaulis has been shown to produce a range of secondary metabolites, most notably cyclodepsipeptides and tremorgenic alkaloids. The chemical diversity of these compounds underscores the fungus's potential as a source for novel drug leads.

Scopularides: Cyclic Depsipeptides with Anticancer Potential

The most well-characterized secondary metabolites from S. brevicaulis are the scopularides, a class of cyclic depsipeptides. These compounds are characterized by a cyclic structure composed of amino and hydroxy acid residues.

Scopularide A and B: Initially isolated from a marine sponge-derived strain of S. brevicaulis, scopularides A and B were the first of this class to be identified.[3] Their structures were elucidated using a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and chemical derivatization methods.[3] Scopularide A has demonstrated specific cytotoxic activity against pancreatic (Colo357, Panc89) and colon (HT29) tumor cell lines.[4]

Paxilline: A Tremorgenic Indole Alkaloid

In addition to the scopularides, S. brevicaulis is also known to produce paxilline, a tremorgenic indole alkaloid.[3] While primarily known for its neurotoxic effects, some studies have explored the potential anticancer activities of tremorgenic alkaloids, suggesting they may interfere with cell division.[5]

Biological Activities of S. brevicaulis Metabolites

The secondary metabolites of Scopulariopsis brevicaulis exhibit a range of biological activities, with anticancer and antimicrobial properties being the most prominent.

Anticancer Activity

As previously mentioned, scopularide A has shown selective cytotoxicity against specific cancer cell lines.[4] The potential for other scopularide analogues and paxilline to exhibit anticancer activity warrants further investigation.

Antimicrobial Activity

While S. brevicaulis itself can be resistant to many common antifungal agents, there is interest in exploring the antimicrobial potential of its secondary metabolites against other pathogenic microbes.[6][7][8][9] Further research is needed to isolate and test individual compounds against a broad spectrum of bacteria and fungi.

Data on Bioactive Compounds from Scopulariopsis brevicaulis

The following tables summarize the currently available data on the primary bioactive secondary metabolites identified from Scopulariopsis brevicaulis.

| Compound Name | Chemical Class | Source | Biological Activity |

| Scopularide A | Cyclodepsipeptide | Marine sponge-derived S. brevicaulis | Anticancer (selective against pancreatic and colon cancer cell lines)[4] |

| Scopularide B | Cyclodepsipeptide | Marine sponge-derived S. brevicaulis | Anticancer[3] |

| Paxilline | Indole Alkaloid | Marine sponge-derived S. brevicaulis | Tremorgenic[3] |

Experimental Protocols

This section outlines the general methodologies for the cultivation of Scopulariopsis brevicaulis, and the extraction, purification, and characterization of its secondary metabolites, as well as protocols for assessing their biological activity.

Fungal Cultivation and Extraction

-

Cultivation: Scopulariopsis brevicaulis can be cultured on various media, with potato dextrose agar (PDA) being a common choice for solid cultures and Wickerham medium for liquid cultures.[1][3] For the production of scopularides, a saline-supplemented liquid medium has been used.[3] Cultures are typically incubated at 25-28°C for a period of 10-14 days.[3][10]

-

Extraction: The fungal mycelium and culture broth are typically separated. The mycelium is extracted with organic solvents such as ethyl acetate or methanol. The culture filtrate can also be extracted with ethyl acetate to recover extracellular metabolites.[3] Microwave-assisted extraction (MAE) in a methanol-water mixture has been proposed as an efficient method for extracting alkaloids from fungal biomass.[11]

Purification and Characterization of Bioactive Metabolites

-